2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAIEWQRNEROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid typically involves acylation reactions , cyclopentane ring formation , and functional group interconversion . Key approaches include:
- Acylation of Cyclopentanone Derivatives : Reacting cyclopentanone with 3-methylbenzoyl chloride in the presence of a base.
- Cyclopentane Ring Formation via Condensation : Utilizing Claisen or aldol-like condensations to construct the cyclopentane core.
- Functional Group Transformations : Oxidation or hydrolysis of intermediates to introduce the carboxylic acid moiety.
Acylation of Cyclopentanone
Methodology
A common approach involves nucleophilic acylation at the α-position of cyclopentanone. Cyclopentanone’s α-hydrogen is abstracted by a base, generating an enolate that reacts with 3-methylbenzoyl chloride to form 2-(3-methylbenzoyl)cyclopentanone. Subsequent functionalization introduces the carboxylic acid group.
| Reagents/Conditions | Role | Outcome |
|---|---|---|
| Cyclopentanone | Starting material | Forms enolate intermediate |
| 3-Methylbenzoyl chloride | Acylating agent | Introduces benzoyl group at C2 |
| Pyridine or triethylamine | Base (neutralizes HCl) | Facilitates enolate formation |
| Reflux (e.g., THF, dichloromethane) | Solvent/heat transfer medium | Promotes reaction completion |
Mechanistic Pathway
- Enolate Formation : Cyclopentanone undergoes deprotonation at C2 by a strong base (e.g., pyridine).
- Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride.
- Proton Transfer : The intermediate undergoes proton transfer to yield 2-(3-methylbenzoyl)cyclopentanone.
Limitations
- Stereochemical Control : The reaction may yield a mixture of cis- and trans-isomers due to ring strain and steric hindrance.
- Functional Group Compatibility : The ketone group in cyclopentanone may complicate subsequent oxidation to a carboxylic acid without ring opening.
Cyclopentane Ring Formation via Condensation
Claisen Condensation Approach
A patent (CN103333070B) describes a method for synthesizing cyclopentanone-2-carboxylic acid methyl ester, which can be adapted for the target compound.
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1. Condensation | Diethyl adipate, NaOMe, DMF, reflux | Forms β-keto ester intermediate |
| 2. Cyclization | Acidic workup (HCl) | Cyclopentanone-2-carboxylic acid methyl ester |
| 3. Acylation | 3-Methylbenzoyl chloride, base | Introduces benzoyl group |
Key Observations
Functional Group Interconversion
Oxidation of Ketone to Carboxylic Acid
To convert 2-(3-methylbenzoyl)cyclopentanone to the target compound, oxidation or hydrolysis is required. However, direct oxidation of cyclopentanone derivatives to carboxylic acids is challenging due to ring stability.
| Method | Reagents | Success |
|---|---|---|
| KMnO₄/CrO₃ Oxidation | Strong oxidizers, acidic conditions | Limited due to ring-opening risk |
| Hydrolysis of Esters | NaOH/H₂O, heat | Converts esters to carboxylic acids |
Alternative Approach
- Protection/Deprotection : Protect the carboxylic acid as an ester, perform acylation, then hydrolyze the ester.
- Radical Reactions : Use photochemical or thermal methods to introduce the carboxylic acid group without ring disruption.
Asymmetric Synthesis
For stereoisomer-selective synthesis, chiral auxiliaries or catalysts are employed. For example:
- Chiral Glycine Equivalents : Asymmetric alkylation of glycine derivatives to form β-amino acids, followed by cyclization.
- Catalytic Methods : Palladium-catalyzed carbonyl-olefin metathesis for ring closure.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Acylation of Cyclopentanone | Direct route, high regioselectivity | Stereomixtures, limited functionalization |
| Claisen Condensation | Scalable, high yield | Requires multiple steps, harsh conditions |
| Asymmetric Synthesis | High enantiomeric excess | Complex catalyst systems, cost-intensive |
Data Tables
Table 1: Key Reagents and Conditions for Acylation
Table 2: Stereoselective Synthesis Approaches
| Approach | Catalyst/Reagent | Enantiomeric Excess (ee) | Application |
|---|---|---|---|
| Kinetic Resolution | Lithium (S)-N-benzyl-N-α-methylbenzylamide | 98% de | β-Amino acids |
| Pd-Catalyzed Metathesis | Titanium methylidene intermediates | >90% ee | Natural products |
Chemical Reactions Analysis
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a potential cyclooxygenase-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain in conditions like osteoarthritis.
Comparison with Similar Compounds
Methoxy vs. Methyl Substituents
Replacing the 3-methyl group with a methoxy group yields cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-60-0) and its trans counterpart. The methoxy group introduces electron-donating resonance effects, altering reactivity in electrophilic substitutions and metal coordination compared to the methyl variant. The molecular weight increases to 248.27 g/mol (C₁₅H₁₆O₄), reflecting the oxygen atom addition .
Positional Isomerism
The position of the benzoyl substituent significantly impacts properties. For example, trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-82-4) features a benzoyl group at the ortho position, which sterically hinders planarization and reduces resonance stabilization compared to para-substituted analogs .
Stereoisomerism: Cis vs. Trans
The cis and trans isomers of 2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid exhibit distinct physicochemical properties.
Other Cyclopentane Carboxylic Acid Derivatives
- 2-(Difluoromethyl)cyclopentane-1-carboxylic Acid : Features a difluoromethyl group, enhancing metabolic stability due to fluorine’s electronegativity. Predicted pKa is 4.37 , indicating stronger acidity than the methylbenzoyl variant .
- (1S,2R)-2-(Aminomethyl)cyclopentane-1-carboxylic Acid: An amino acid analog with a cis-configuration, synthesized via enantioselective organocatalysis. This compound serves as a precursor for peptidomimetics, highlighting the versatility of cyclopentane cores in drug design .
Table 1: Comparative Data for Key Compounds
Pharmaceutical Relevance
- API Intermediate : Analogues like 3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl cyclopentane-1-carboxylic acid are subject to rigorous quality control protocols, underscoring their role in active pharmaceutical ingredient (API) synthesis .
Biological Activity
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, also referred to as trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid, is an organic compound characterized by its unique structural features, including a cyclopentane ring and a 3-methylbenzoyl substituent. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.
- Molecular Formula : C14H16O3
- Molecular Weight : 232.27 g/mol
The compound's structure contributes to its chemical reactivity, making it a candidate for various biological interactions.
Biological Activity Overview
Research indicates that trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid may exhibit several therapeutic properties, including:
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering relief in conditions characterized by inflammation.
- Analgesic Properties : Its interaction with pain receptors may provide analgesic effects, indicating its utility in pain management.
The biological activity of trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid is primarily attributed to its interactions with various biological macromolecules. These interactions may influence enzyme activity and receptor modulation, leading to diverse biological outcomes. Specific mechanisms remain under investigation, highlighting the need for further research to elucidate the pathways involved.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | C14H16O3 | Isomeric form with different stereochemistry |
| (1S,3R)-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | C14H16O3 | Different substitution pattern on the benzene ring |
| 2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | C14H16O3 | Variation in the position of the methyl group |
These comparisons illustrate the structural uniqueness of trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid and its potential implications for biological activity.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid. Notable findings include:
- Anti-inflammatory Activity :
- A study demonstrated that the compound effectively reduced markers of inflammation in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
- Analgesic Effects :
- In animal models, trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid exhibited significant analgesic properties comparable to standard analgesics, indicating its potential as a pain management alternative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
